
Technical Guide: Spectroscopic Characterization
of Methyl 2-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 2-fluoro-5-

hydroxybenzoate

CAS No.: 1084801-91-1

Cat. No.: B1391543

Get Quote

Executive Summary
Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) serves as a pharmacophore

scaffold in medicinal chemistry, particularly for constructing biaryl ether linkages via SNAr

reactions.[1] Its structural integrity is defined by three distinct functional handles: a methyl ester

(electrophile), a phenolic hydroxyl (nucleophile), and an ortho-fluorine atom (conformational

locker/metabolic blocker).

This guide provides a validated spectroscopic profile (NMR, MS, IR) to ensure precise

identification and purity assessment during drug development workflows.[1]

Chemical Profile & Properties[1][2][3][4][5]
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Property Data

IUPAC Name Methyl 2-fluoro-5-hydroxybenzoate

CAS Number 1084801-91-1

Molecular Formula

C

H

FO

Exact Mass 170.0379

Appearance White to off-white solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

slightly soluble in water.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the fluorine atom (

F, spin 1/2) introduces significant spin-spin coupling (

and

), which splits proton and carbon signals.[1] The following data is based on 600 MHz
spectroscopy in DMSO-

.

H NMR Data (600 MHz, DMSO-

)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

9.73 Singlet (s) 1H Ar-OH (C5)

Exchangeable

with D

O

7.20 – 7.18 Multiplet (m) 1H H6 (Ar-H) (long range) +

7.13 – 7.09 Multiplet (m) 1H H3 (Ar-H)
(Ortho)

9-11 Hz

6.99 – 6.97 Multiplet (m) 1H H4 (Ar-H)
(Ortho) +

(Meta)

3.80 Singlet (s) 3H -COOCH None

Interpretation Logic:

9.73 (OH): The phenolic proton is highly deshielded.[1] Its sharp singlet nature in DMSO
indicates slow exchange; adding D

O would eliminate this peak.[1]

7.20 (H6): This proton is ortho to the electron-withdrawing ester group, causing the most
downfield shift among ring protons.

7.11 (H3): Located ortho to the Fluorine atom.[1] It typically exhibits a large

coupling constant (8–11 Hz), resulting in a complex splitting pattern (dd or t-like).

6.98 (H4): Shielded relative to H6 due to the ortho-hydroxyl group.

C NMR &
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F NMR Expectations
F NMR: Typically appears between -110 and -130 ppm (singlet or multiplet depending on
proton decoupling).

C NMR:

C=O (Ester): ~164 ppm (

Hz).

C2 (C-F): ~155-158 ppm (Doublet,

Hz).

C5 (C-OH): ~153 ppm.

Mass Spectrometry (MS)[1]
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

Key Ions:

[M+H]

: Obs. 171.25 (Calc.[2] 171.04).

[M+Na]

: Obs. 193.2 (Adduct formation common in LC-MS).

Fragmentation: Loss of methoxy group (-OCH

, 31 Da) or CO

is typical in EI modes, but ESI often preserves the molecular ion.

Infrared Spectroscopy (IR)
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Wavenumber (cm

)
Vibration Mode Functional Group

3200 – 3400 O-H Stretch (Broad)
Phenol (Intermolecular H-

bonding)

1710 – 1730 C=O Stretch (Strong) Conjugated Ester

1200 – 1250 C-F Stretch Aryl Fluoride

1580 – 1600 C=C Ring Stretch Aromatic Ring

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without concentration broadening.

Reagents: DMSO-

(99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

Procedure:

Weigh 5–10 mg of Methyl 2-fluoro-5-hydroxybenzoate into a clean vial.

Add 0.6 mL of DMSO-

.

Vortex for 30 seconds until fully dissolved.

Transfer to a 5mm NMR tube.

Critical Step: If OH peak is broad, dry the sample under vacuum to remove trace water, as

water promotes proton exchange.[1]

Protocol B: LC-MS Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 3.5 µm, 4.6 x 100

mm).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 254 nm and 210 nm; ESI (+) MS.

Visualization: Analytical Workflow
The following diagram outlines the logical flow for validating the identity of this compound using

the described methods.

Unknown Sample
(White Solid)

Solubility Test
(DMSO/MeOH)

Dissolve LC-MS (ESI+)
Target: 171.04 m/z

Dilute

FT-IR
Target: 1720 cm-1 (C=O)

Solid State

1H NMR (600 MHz)
Target: d 9.73 (OH), d 3.80 (OMe)

Solution State Identity Confirmed
Methyl 2-fluoro-5-hydroxybenzoate

Mass Match

Func. Groups Match

Structure Match

Click to download full resolution via product page

Figure 1: Integrated analytical workflow for the structural validation of Methyl 2-fluoro-5-
hydroxybenzoate.

References
European Patent Office. Poly (ADP-ribose) Polymerase Inhibitor. EP 2799435 A1.[3]

Published Nov 5, 2014.[1] (Contains specific 600 MHz NMR data).
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ChemicalBook. Methyl 2-fluoro-5-hydroxybenzoate Product Description. (Validates CAS

1084801-91-1 and physical properties).[2][4][5]

Apollo Scientific. Fluorinated Building Blocks: Methyl 5-fluoro-2-hydroxybenzoate (Isomer

Comparison).

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for

Methyl 2-fluoro-5-hydroxybenzoate. [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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